Talabostat isomer mesylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

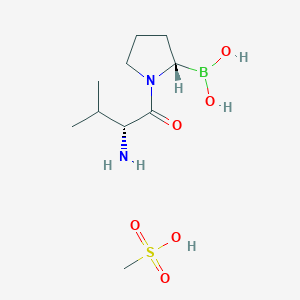

[(2S)-1-[(2R)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid;methanesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19BN2O3.CH4O3S/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15;1-5(2,3)4/h6-8,14-15H,3-5,11H2,1-2H3;1H3,(H,2,3,4)/t7-,8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYYOEIGQRXGPI-SCLLHFNJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCN1C(=O)C(C(C)C)N)(O)O.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@H]1CCCN1C(=O)[C@@H](C(C)C)N)(O)O.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23BN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Core Mechanism of Talabostat Isomer Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talabostat, also known as Val-boroPro or PT-100, is a potent, orally active small molecule inhibitor of dipeptidyl peptidases (DPPs).[1] Its unique dual mechanism of action, involving both direct enzymatic inhibition and profound immunomodulatory effects, has positioned it as a compound of significant interest in oncology and immunology.[2] This technical guide provides an in-depth exploration of the core mechanism of action of Talabostat isomer mesylate, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and workflows.

Introduction

Talabostat is a selective inhibitor of the dipeptidyl peptidase IV (DPP-IV/CD26) family of serine proteases.[3] It exerts its biological effects through the competitive and reversible inhibition of several key enzymes, including DPP-IV, Fibroblast Activation Protein (FAP), DPP8, and DPP9.[1][4] This inhibition leads to a cascade of downstream events, culminating in the stimulation of both innate and adaptive immune responses against tumor cells.[1][3] This document will dissect the molecular interactions, cellular consequences, and the overarching anti-tumor and hematopoietic-stimulating activities of Talabostat.

Core Mechanism of Action: Dipeptidyl Peptidase Inhibition

The primary mechanism of action of Talabostat is the potent inhibition of various dipeptidyl peptidases. These enzymes are characterized by their ability to cleave N-terminal Xaa-Pro or Xaa-Ala dipeptides from polypeptide chains.[1][5] By blocking this activity, Talabostat modulates the levels of various bioactive peptides, including chemokines, cytokines, and growth factors, thereby influencing a range of physiological processes.

Key Enzymatic Targets and Inhibition Profile

Talabostat exhibits a broad but potent inhibitory profile against several members of the DPP family. The quantitative data for its inhibitory activity are summarized in the table below.

| Target Enzyme | IC50 | Ki |

| Dipeptidyl Peptidase IV (DPP-IV/CD26) | < 4 nM | 0.18 nM |

| Dipeptidyl Peptidase 8 (DPP8) | 4 nM | 1.5 nM |

| Dipeptidyl Peptidase 9 (DPP9) | 11 nM | 0.76 nM |

| Fibroblast Activation Protein (FAP) | 560 nM | - |

| Quiescent Cell Proline Dipeptidase (QPP) | 310 nM | - |

| Table 1: Summary of Talabostat's Inhibitory Activity against Key Dipeptidyl Peptidases. Data compiled from multiple sources.[1][6] |

Immunomodulatory Effects: A Cascade of Immune Activation

The anti-tumor effects of Talabostat are largely attributed to its ability to stimulate a robust immune response. This is initiated by the inhibition of intracellular DPP8 and DPP9, leading to the activation of the NLRP1 inflammasome and subsequent pro-inflammatory signaling.

Signaling Pathway: From DPP Inhibition to Cytokine Storm

The inhibition of cytoplasmic DPP8 and DPP9 by Talabostat is a critical event that triggers a signaling cascade, leading to the activation of caspase-1.[3] Activated caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) into its mature, active form, IL-1β.[3] This potent pro-inflammatory cytokine is secreted and acts in an autocrine and paracrine manner to induce the expression and release of a broader panel of cytokines and chemokines, including IL-6, G-CSF, and CXCL1/KC.[3][6] This "cytokine storm" at the tumor microenvironment plays a crucial role in recruiting and activating various immune effector cells.

References

- 1. proteaseinhibitorcocktail.com [proteaseinhibitorcocktail.com]

- 2. Evaluation of Caspase Activation to Assess Innate Immune Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How to Induce THP-1 Cells to Differentiate into Macrophages [absin.net]

Unraveling the Potency of Talabostat Isomer Mesylate as a Dipeptidyl Peptidase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talabostat, also known as Val-boroPro or PT-100, is a potent, non-selective inhibitor of the S9 family of post-proline cleaving serine proteases, commonly known as dipeptidyl peptidases (DPPs). Its mesylate salt form has been investigated for various therapeutic applications, primarily in oncology, due to its ability to modulate immune responses. This technical guide provides an in-depth analysis of the dipeptidyl peptidase inhibitor activity of Talabostat isomer mesylate, with a focus on its quantitative inhibitory profile, the experimental methodologies used for its characterization, and the key signaling pathways it modulates. A critical aspect of Talabostat's activity lies in its stereochemistry, with evidence suggesting a significant difference in potency between its diastereomers. This document aims to serve as a comprehensive resource for researchers and professionals involved in the development of DPP inhibitors and related therapeutic agents.

Introduction to Dipeptidyl Peptidases and Talabostat

Dipeptidyl peptidases are a group of enzymes that cleave dipeptides from the N-terminus of polypeptide chains, particularly where the penultimate residue is proline or alanine. This family includes several key enzymes such as DPP-IV (also known as CD26), DPP8, DPP9, and Fibroblast Activation Protein (FAP), each playing distinct roles in physiology and pathology. DPP-IV is a well-established target for the treatment of type 2 diabetes due to its role in inactivating incretin (B1656795) hormones. DPP8 and DPP9 are involved in immune regulation, and their inhibition can trigger an inflammatory form of cell death called pyroptosis. FAP is often overexpressed in the stroma of epithelial cancers and is implicated in tumor growth and metastasis.

Talabostat (Val-boroPro) is a dipeptide boronic acid that acts as a transition-state analogue inhibitor of these enzymes.[1] Its non-selective nature allows it to target multiple DPPs, leading to a complex and multifaceted pharmacological profile.[2] The "isomer mesylate" designation points to the existence of stereoisomers of Talabostat, with their specific spatial arrangements of atoms significantly influencing their biological activity.

Quantitative Inhibitory Activity of Talabostat

The inhibitory potency of Talabostat has been quantified against several dipeptidyl peptidases. The following tables summarize the available IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. It is important to note that much of the publicly available data does not differentiate between the specific isomers of Talabostat. However, research on the closely related compound L-Pro-DL-boroPro has demonstrated that the L-L diastereomer is significantly more potent than the L-D diastereomer, suggesting a similar stereochemical preference for Talabostat.[3]

Table 1: IC50 Values of Talabostat against Various Dipeptidyl Peptidases

| Enzyme Target | IC50 Value (nM) | Reference(s) |

| DPP-IV | < 4 | [2] |

| DPP8 | 4 | [1] |

| DPP9 | 11 | [1] |

| Fibroblast Activation Protein (FAP) | 560 | [2] |

| Quiescent Cell Proline Dipeptidase (QPP) | 310 | [2] |

Table 2: Ki Values of Talabostat against Various Dipeptidyl Peptidases

| Enzyme Target | Ki Value (nM) | Reference(s) |

| DPP-IV | 0.18 | [2] |

| L-L diastereomer (of L-Pro-DL-boroPro) vs. DPP-IV | 0.016 | [3] |

| L-D diastereomer (of L-Pro-DL-boroPro) vs. DPP-IV | > 16 (at least 1000-fold weaker than L-L) | [3] |

Note: The Ki values for the diastereomers are for the related compound L-Pro-DL-boroPro and are included to highlight the critical role of stereochemistry in the inhibitory activity.

Experimental Protocols for DPP Inhibition Assays

The determination of the inhibitory activity of compounds like Talabostat relies on robust enzymatic assays. A common method involves the use of a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC).

General Principle of the Fluorogenic DPP Inhibition Assay

The assay measures the enzymatic activity of a specific DPP enzyme by monitoring the cleavage of a synthetic substrate that releases a fluorescent molecule. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescent signal. The IC50 value is then determined by measuring the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Detailed Methodology for a DPP-IV Inhibition Assay

Materials:

-

Recombinant human DPP-IV enzyme

-

Fluorogenic substrate: Gly-Pro-AMC

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing NaCl and EDTA)

-

This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a series of dilutions of the inhibitor in the assay buffer.

-

Prepare a working solution of the DPP-IV enzyme in the assay buffer.

-

Prepare a working solution of the Gly-Pro-AMC substrate in the assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add a defined volume of the assay buffer to each well.

-

Add the diluted inhibitor solutions to the test wells. For control wells, add the same volume of assay buffer with the corresponding concentration of DMSO.

-

Add the DPP-IV enzyme solution to all wells except for the blank (substrate control) wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time plot) for each well.

-

Subtract the background fluorescence (from the blank wells) from all other readings.

-

Normalize the reaction rates to the control wells (enzyme activity without inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

-

Experimental Workflow Diagram

Key Signaling Pathways Modulated by Talabostat

Talabostat's inhibition of multiple DPPs leads to the modulation of several important signaling pathways, primarily related to immune activation.

DPP8/9 Inhibition and NLRP1b Inflammasome Activation

A key mechanism of Talabostat's immunostimulatory effect is through the inhibition of intracellular DPP8 and DPP9. This inhibition leads to the activation of the NLRP1b inflammasome, a multi-protein complex that plays a crucial role in innate immunity.

Activation of the NLRP1b inflammasome triggers the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves Gasdermin D, leading to the formation of pores in the cell membrane and a pro-inflammatory form of cell death known as pyroptosis. This process also results in the release of pro-inflammatory cytokines, such as IL-1β and IL-18, which further amplify the immune response.

DPP-IV Inhibition and the CXCL12/CXCR4/mTOR Signaling Axis

While not specific to Talabostat, the inhibition of DPP-IV can impact the CXCL12/CXCR4 signaling axis, which has implications in cancer biology. DPP-IV is known to cleave and inactivate the chemokine CXCL12. By inhibiting DPP-IV, Talabostat can lead to an accumulation of active CXCL12.

Elevated levels of CXCL12 can then bind to its receptor, CXCR4, which is often expressed on cancer cells. This interaction can activate downstream signaling pathways, including the PI3K/Akt/mTOR pathway. The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival. Its activation can promote tumor progression.

Conclusion

This compound is a potent, non-selective inhibitor of dipeptidyl peptidases with a complex pharmacological profile. Its inhibitory activity is highly dependent on its stereochemistry, with specific diastereomers likely exhibiting significantly greater potency. The primary mechanisms of action relevant to its therapeutic potential involve the modulation of key immune signaling pathways. Inhibition of DPP8 and DPP9 leads to the activation of the NLRP1b inflammasome and subsequent pyroptosis, a pro-inflammatory form of cell death. Additionally, its inhibition of DPP-IV can influence the CXCL12/CXCR4/mTOR signaling axis, which has implications for cancer cell proliferation and survival. A thorough understanding of these quantitative inhibitory activities, the experimental methods for their determination, and the intricate signaling pathways involved is crucial for the continued research and development of Talabostat and other dipeptidyl peptidase inhibitors as therapeutic agents. Further research is warranted to fully elucidate the differential activities of Talabostat's specific isomers and to harness their therapeutic potential with greater precision.

References

- 1. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Separation of L-Pro-DL-boroPro into its component diastereomers and kinetic analysis of their inhibition of dipeptidyl peptidase IV. A new method for the analysis of slow, tight-binding inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Talabostat Isomer Mesylate and its Inhibition of Fibroblast Activation Protein (FAP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of talabostat (B1681214) isomer mesylate and its role as an inhibitor of Fibroblast Activation Protein (FAP), a serine protease implicated in various pathologies, including cancer and fibrosis. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols for assessing FAP inhibition, and visualizes the associated signaling pathways and experimental workflows.

Introduction to Fibroblast Activation Protein (FAP)

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on the surface of reactive stromal fibroblasts, particularly cancer-associated fibroblasts (CAFs), and in tissues undergoing remodeling.[1][2][3] Its expression in healthy adult tissues is limited, making it an attractive therapeutic target.[3] FAP possesses both dipeptidyl peptidase and endopeptidase/collagenase activity, enabling it to cleave a variety of substrates, including denatured type I collagen, and play a crucial role in extracellular matrix remodeling, tumor growth, invasion, and immunosuppression.[1][2]

Talabostat and its Isomer: Potent FAP Inhibitors

Talabostat, also known as Val-boroPro, is a potent, orally active small molecule inhibitor of dipeptidyl peptidases, including FAP.[4][5] It functions by cleaving N-terminal Xaa-Pro or Xaa-Ala residues from its substrates.[6] While much of the literature refers to talabostat or its mesylate salt, "talabostat isomer mesylate" is recognized as a distinct isomer.[7] Although detailed comparative studies on the FAP inhibitory activity of the specific isomers are not extensively documented in publicly available literature, the general principles of FAP inhibition by talabostat are applicable. Talabostat has been investigated in clinical trials for various cancers, and while it has shown some biological activity, its clinical efficacy has been limited in some contexts.[4][8]

Quantitative Data: In Vitro Inhibition Profile

The inhibitory activity of talabostat and related compounds against FAP and other dipeptidyl peptidases has been characterized using various in vitro assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values.

Table 1: IC50 Values of Talabostat for Dipeptidyl Peptidases

| Enzyme | IC50 (nM) | Reference |

| FAP | 560 | [9] |

| DPP4 | <4 | [9] |

| DPP8 | 4 | [9] |

| DPP9 | 11 | [9] |

| DPP7 (QPP) | 310 | [9] |

Table 2: Ki Values of Talabostat for Dipeptidyl Peptidases

| Enzyme | Ki (nM) | Reference |

| DPP-IV | 0.18 | [10] |

Note: Specific Ki values for FAP were not explicitly found in the provided search results. The data presented is for talabostat, and it is presumed that this compound exhibits a similar inhibitory profile, though this requires experimental confirmation.

FAP-Regulated Signaling Pathways

FAP activity has been shown to influence key signaling pathways involved in cell proliferation, survival, and migration. Inhibition of FAP by talabostat is expected to modulate these pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell growth and survival.[11][12] FAP has been implicated in the activation of this pathway.[13] Inhibition of FAP is hypothesized to downregulate Akt phosphorylation, leading to decreased cell proliferation and survival.

References

- 1. A multifactorial analysis of FAP to regulate gastrointestinal cancers progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fibroblast activation protein: Pivoting cancer/chemotherapeutic insight towards heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting fibroblast activation protein inhibits tumor stromagenesis and growth in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase II trial of single agent Val-boroPro (Talabostat) inhibiting Fibroblast Activation Protein in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. proteaseinhibitorcocktail.com [proteaseinhibitorcocktail.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Patient-driven Discovery, Therapeutic Targeting, and Post-Clinical Validation of a Novel AKT1 Fusion-driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting Inhibition of Fibroblast Activation Protein-α and Prolyl Oligopeptidase Activities on Cells Common to Metastatic Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cusabio.com [cusabio.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Solubility and Stability of Talabostat Isomer Mesylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for Talabostat isomer mesylate and the closely related Talabostat mesylate. The information is curated to assist researchers and drug development professionals in the effective handling, formulation, and analysis of this compound. This document adheres to stringent data presentation and visualization standards to ensure clarity and ease of use.

Introduction to Talabostat

Talabostat is a potent, orally bioavailable inhibitor of dipeptidyl peptidases (DPPs), with significant activity against Dipeptidyl Peptidase IV (DPP-4) and Fibroblast Activation Protein (FAP). Its mechanism of action involves the prevention of the cleavage of certain cytokines and chemokines, which in turn enhances T-cell-mediated immune responses against tumors. This dual inhibitory action makes Talabostat a compound of interest in oncology and immunology research. This guide focuses on the physicochemical properties of this compound, a specific isomeric form of the compound, and provides comparative data for Talabostat mesylate where available.

Solubility Data

The solubility of a compound is a critical parameter for its formulation and delivery. The following tables summarize the available quantitative solubility data for this compound and Talabostat mesylate in various common laboratory solvents.

Table 1: Solubility of this compound

| Solvent | Solubility | Conditions |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | With ultrasonic treatment[1][2] |

Table 2: Solubility of Talabostat Mesylate

| Solvent | Solubility | Conditions |

| Water | ≥31 mg/mL[3][4] | - |

| Water | 250 mg/mL | With ultrasonic treatment[5] |

| Dimethyl Sulfoxide (DMSO) | ≥11.45 mg/mL[3][4][6] | - |

| Dimethyl Sulfoxide (DMSO) | ≥40 mg/mL[5] | Use freshly opened DMSO |

| Dimethyl Sulfoxide (DMSO) | 5 mg/mL[7] | - |

| Dimethyl Sulfoxide (DMSO) | 62 mg/mL | Use fresh DMSO to avoid moisture absorption[8][9] |

| Ethanol (EtOH) | ≥8.2 mg/mL | With ultrasonic agitation[3][4] |

| Ethanol (EtOH) | 1 mg/mL[7] | - |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL[7] | - |

| Dimethylformamide (DMF) | 1 mg/mL[7] | - |

Stability Data

Understanding the stability of this compound under various conditions is crucial for ensuring the integrity of experimental results and for developing stable pharmaceutical formulations.

Table 3: Storage and Stability of this compound

| Form | Storage Condition | Duration | Notes |

| Solid | 4°C | Not specified | Sealed storage, away from moisture[10] |

| Solution | -80°C | 6 months | In a suitable solvent; sealed storage, away from moisture[10] |

| Solution | -20°C | 1 month | In a suitable solvent; sealed storage, away from moisture[10] |

Table 4: Storage and Stability of Talabostat Mesylate

| Form | Storage Condition | Duration | Notes |

| Solid | -20°C | ≥ 4 years[7] | - |

| Solid | -20°C | 3 years | Powder form[9] |

| Solution | -80°C | 1 year | In solvent[9] |

| Solution | -20°C | 1 month | In solvent[9] |

Note: For optimal experimental outcomes, it is consistently recommended to prepare fresh solutions of Talabostat prior to use and to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[3][10]

Experimental Protocols

The following sections detail standardized methodologies for the assessment of solubility and stability, based on guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).

Protocol for Solubility Determination

The thermodynamic solubility of a compound is determined by the equilibrium shake-flask method.

Objective: To determine the saturation concentration of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected solvent(s)

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for Talabostat

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be visually apparent.

-

Securely cap the vials and place them in a constant temperature shaker bath.

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using the validated HPLC method.

-

Calculate the original concentration in the supernatant to determine the solubility.

Protocol for Stability Assessment (ICH Guidelines)

Stability studies are designed to evaluate how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

Objective: To establish a re-test period for this compound and recommend storage conditions.

Methodology:

-

Stress Testing: Forced degradation studies are conducted to identify likely degradation products and to establish the intrinsic stability of the molecule. Conditions include exposure to high temperatures (in 10°C increments above accelerated testing, e.g., 50°C, 60°C), high humidity (e.g., 75% RH or greater), oxidative conditions, and photolysis. The susceptibility to hydrolysis across a wide pH range should also be evaluated.[6]

-

Formal Stability Studies:

-

Batch Selection: At least three primary batches of the drug substance should be used for formal stability studies.[5][6]

-

Container Closure System: The drug substance should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

-

Storage Conditions:

-

Long-term testing: Typically conducted at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated testing: Typically conducted at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Testing Frequency: For long-term studies, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[5]

-

Analytical Methods: Validated stability-indicating analytical methods must be used to detect changes in the identity, purity, and potency of the drug substance.

-

Visualizations

The following diagrams illustrate key aspects of Talabostat's mechanism of action and the experimental workflows described in this guide.

Caption: Workflow for determining thermodynamic solubility.

Caption: Signaling pathway of Talabostat.

Caption: Role of solubility and stability in drug development.

References

- 1. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. This compound - Immunomart [immunomart.com]

- 3. Stability Testing ICH Guidelines | LSC Group® [lscgroupllc.com]

- 4. apexbt.com [apexbt.com]

- 5. database.ich.org [database.ich.org]

- 6. snscourseware.org [snscourseware.org]

- 7. Solubility Measurements | USP-NF [uspnf.com]

- 8. youtube.com [youtube.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

Talabostat (Val-boroPro): A Technical Overview of its Discovery, Mechanism, and Research History

Introduction

Talabostat, also known by its chemical name L-valinyl-L-boroproline (Val-boroPro) and development code PT-100, is a small molecule compound recognized for its role as a potent and selective inhibitor of the dipeptidyl peptidase (DPP) family of serine proteases.[1] It was the first clinical inhibitor of Fibroblast Activation Protein (FAP), a protease expressed by reactive fibroblasts in the tumor stroma and implicated in potentiating tumor growth.[1][2] Talabostat's mechanism of action is multifaceted, involving not only the direct targeting of the tumor microenvironment but also the stimulation of innate and adaptive immune responses.[1][3] Initially investigated for its antineoplastic and hematopoiesis-stimulating activities, Talabostat has been the subject of numerous preclinical and clinical studies across various cancer types, including colorectal cancer, non-Hodgkin's lymphoma, lung cancer, and pancreatic cancer.[4][5][6]

Mechanism of Action

Talabostat functions as a competitive, orally active inhibitor of several dipeptidyl peptidases by cleaving N-terminal Xaa-Pro or Xaa-Ala residues.[4][7] Its primary targets include Fibroblast Activation Protein (FAP), Dipeptidyl Peptidase-IV (DPP-IV or CD26), DPP8, and DPP9.[4] The inhibition of these enzymes leads to a cascade of immunological effects.

The key aspects of its mechanism are:

-

Inhibition of FAP: FAP is a cell surface glycoprotein (B1211001) found on reactive fibroblasts within the tumor stroma.[2] Its proteolytic activity is believed to contribute to tumor growth.[2] By inhibiting FAP, Talabostat targets the supportive tumor microenvironment.[1][3]

-

Inhibition of DPP8/9 and Immune Stimulation: The inhibition of cytosolic peptidases DPP8 and DPP9 is critical to Talabostat's immunostimulatory effects.[1] This inhibition leads to the activation of caspase-1, a key enzyme in the inflammasome complex.[1]

-

Cytokine and Chemokine Upregulation: Activated caspase-1 processes pro-IL-1β into its mature, secreted form.[1] This induction of IL-1β stimulates a broader inflammatory response, leading to the transcriptional upregulation of other cytokines and chemokines, such as Granulocyte-Colony Stimulating Factor (G-CSF) and CXCL1/KC.[1][3] This cytokine cascade promotes the priming and chemoattraction of T-cells and innate effector cells, fostering an anti-tumor immune response.[3][4]

Signaling Pathway of Talabostat-Induced Immunity

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. tandfonline.com [tandfonline.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Phase II trial of single agent Val-boroPro (Talabostat) inhibiting Fibroblast Activation Protein in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

The Immunomodulatory Role of Talabostat Isomer Mesylate: A Deep Dive into Cytokine and Chemokine Production

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Talabostat isomer mesylate, a potent, orally active inhibitor of dipeptidyl peptidases (DPPs), has garnered significant interest for its dual mechanism of action: direct inhibition of tumor-associated fibroblast activation protein (FAP) and robust stimulation of the host immune response.[1][2] This technical guide provides an in-depth exploration of Talabostat's role in modulating cytokine and chemokine production, a cornerstone of its immunomodulatory and anti-tumor activities. By elucidating the underlying signaling pathways, presenting quantitative data from key studies, and detailing experimental protocols, this document serves as a comprehensive resource for researchers in immunology and oncology drug development.

Core Mechanism of Action: DPP8/9 Inhibition and Pyroptosis

Talabostat is a nonselective inhibitor of the S9 family of post-proline cleaving serine proteases, which includes DPP4, DPP7, DPP8, DPP9, and FAP.[3] Its ability to stimulate the immune system is primarily driven by the inhibition of two intracellular dipeptidyl peptidases: DPP8 and DPP9.[2][3] This inhibition triggers a cascade of events within monocytes and macrophages, leading to a pro-inflammatory form of programmed cell death known as pyroptosis.[3]

The signaling pathway is initiated by the inhibition of DPP8 and DPP9, which in human myeloid cells, is mediated by the CARD-containing protein CARD8.[2] This leads to the activation of pro-caspase-1, independent of the typical inflammasome adaptor protein ASC.[3][4] Activated pro-caspase-1 then cleaves gasdermin D (GSDMD), a key step in pyroptosis.[3][4] The N-terminal fragment of cleaved GSDMD oligomerizes and forms pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines and alarmins.[3][4] A pivotal cytokine released through this mechanism is Interleukin-1β (IL-1β).[3][4]

Below is a diagram illustrating this signaling pathway.

Quantitative Data on Cytokine and Chemokine Production

Several studies have quantified the impact of Talabostat on cytokine and chemokine production in various experimental systems. The following tables summarize these findings.

Table 1: Effect of Talabostat on IL-1β and IL-1α Production in Human Immune Cells

| Cell Type | Treatment Conditions | Cytokine | Fold Increase (vs. Control) | Reference |

| Human Peripheral Blood Mononuclear Cells | 1 µM Talabostat + 0.1 ng/mL Endotoxin | IL-1β | ~3-fold | [5] |

| Human Peripheral Blood Mononuclear Cells | 1 µM Talabostat + 0.1 ng/mL Endotoxin | IL-1α | ~2-fold | [5] |

| THP-1 Macrophages | 2 µM Talabostat (Val-boroPro), 24h | pro-IL-1β (secreted) | Substantial increase (qualitative) | [4] |

Data presented as approximate fold increase based on the source material.

Table 2: Effect of Talabostat on Inflammatory Gene Expression in Human Dermal Fibroblasts from Systemic Sclerosis Patients

| Cell Type | Treatment Conditions | Gene | Modulation | Reference |

| SSc Dermal Fibroblasts | TGF-β + Talabostat | IL-6 | Attenuation of TGF-β induced upregulation | [6] |

| SSc Dermal Fibroblasts | TGF-β + Talabostat | TGF-β1 | Attenuation of TGF-β induced upregulation | [6] |

SSc: Systemic Sclerosis. Data is based on quantitative real-time PCR analysis of mRNA expression.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, enabling researchers to replicate and build upon these findings.

In Vitro Induction of Cytokine Release from THP-1 Macrophages

This protocol is based on methodologies described in studies investigating Talabostat-induced pyroptosis.

Objective: To measure the release of IL-1β and lactate (B86563) dehydrogenase (LDH) from THP-1 macrophages following treatment with Talabostat.

Materials:

-

THP-1 monocytic cell line

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Phorbol 12-myristate 13-acetate (PMA)

-

This compound (Val-boroPro)

-

Human IL-1β ELISA kit

-

LDH cytotoxicity assay kit

Experimental Workflow:

Protocol Steps:

-

Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Differentiation: Seed THP-1 cells in 96-well plates and differentiate into macrophage-like cells by treating with PMA (e.g., 50 ng/mL) for 48 hours. After differentiation, replace the PMA-containing medium with fresh, PMA-free medium and rest the cells for 24 hours.

-

Treatment: Treat the differentiated THP-1 macrophages with this compound at the desired concentration (e.g., 2 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

-

Supernatant Collection: After the incubation period, centrifuge the plates to pellet any detached cells and carefully collect the supernatant.

-

Cytokine Measurement: Quantify the concentration of secreted pro-IL-1β in the supernatant using a human IL-1β ELISA kit, following the manufacturer's instructions.

-

Cytotoxicity Assay: Measure the release of LDH into the supernatant using a commercially available LDH cytotoxicity assay kit to assess the level of pyroptosis.

Caspase-1 Activity and Gasdermin D Cleavage Assays

Objective: To confirm the activation of caspase-1 and the cleavage of GSDMD in Talabostat-treated cells.

Protocols:

-

Caspase-1 Activity Assay: A fluorogenic or colorimetric assay can be used to measure caspase-1 activity in cell lysates or supernatants.[7] These assays typically utilize a specific caspase-1 substrate that, when cleaved, releases a detectable fluorescent or chromogenic molecule.

-

Gasdermin D Cleavage Assay: Western blotting is the standard method to detect the cleavage of GSDMD.[8] Cell lysates from treated and control cells are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody that recognizes GSDMD. The appearance of the cleaved N-terminal fragment indicates GSDMD processing.

Conclusion and Future Directions

This compound stimulates the production of key pro-inflammatory cytokines and chemokines through a well-defined mechanism involving DPP8/9 inhibition and subsequent pyroptosis in myeloid cells. The quantitative data and detailed protocols presented in this guide provide a solid foundation for further research into the immunomodulatory properties of Talabostat.

Future research should focus on:

-

Expanding the profile of cytokines and chemokines modulated by Talabostat using multiplex assays.

-

Investigating the effects of Talabostat on other immune cell populations.

-

Elucidating the interplay between Talabostat's effects on the tumor microenvironment and its systemic immune-stimulating properties in vivo.

This in-depth understanding is crucial for the strategic development and clinical application of Talabostat and other DPP inhibitors in immuno-oncology and beyond.

References

- 1. Talabostat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a multi-analysis model using an epithelial-fibroblast co-culture system as an alternative to animal testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Gasdermin D Cleavage Assay Following Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Talabostat Isomer Mesylate: A Technical Guide to its Role in the Induction of Hematopoiesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talabostat (B1681214), also known as Val-boroPro or PT-100, is a non-selective, orally active inhibitor of dipeptidyl peptidases (DPPs), including DPP4 (CD26), DPP8, DPP9, and Fibroblast Activation Protein (FAP).[1][2] This technical guide provides an in-depth overview of the mechanism by which talabostat isomer mesylate induces hematopoiesis, presenting key preclinical data, detailed experimental protocols, and visualizations of the underlying signaling pathways. Talabostat's hematopoietic-stimulating activity is primarily attributed to its ability to increase the production of essential cytokines and chemokines, such as Granulocyte-Colony Stimulating Factor (G-CSF), Interleukin-6 (IL-6), and Interleukin-11 (IL-11), by bone marrow stromal cells.[2] This guide will serve as a comprehensive resource for researchers and professionals in the field of drug development and hematology.

Introduction

Hematopoiesis is the complex process of blood cellular component formation from hematopoietic stem cells (HSCs). This process is tightly regulated by a variety of cytokines and growth factors. Talabostat has emerged as a small molecule with the potential to stimulate hematopoiesis, offering a therapeutic avenue for conditions characterized by blood cell deficiencies, such as neutropenia and anemia.[3] Its primary mechanism of action involves the inhibition of DPPs, a group of serine proteases that cleave N-terminal dipeptides from various proteins, including cytokines and chemokines, thereby modulating their activity.[1]

Mechanism of Action

Talabostat's induction of hematopoiesis is a multi-faceted process initiated by the inhibition of key dipeptidyl peptidases.

Inhibition of Dipeptidyl Peptidases (DPPs)

Talabostat is a potent inhibitor of several DPPs, with varying affinities.

Table 1: Inhibitory Activity of Talabostat against Dipeptidyl Peptidases

| Dipeptidyl Peptidase | IC50 / Ki Value | Reference |

| DPP4 (DPP-IV) | IC50 < 4 nM; Ki = 0.18 nM | [1] |

| DPP8 | IC50 = 4 nM; Ki = 1.5 nM | [1] |

| DPP9 | IC50 = 11 nM; Ki = 0.76 nM | [1] |

| Fibroblast Activation Protein (FAP) | IC50 = 560 nM | [1] |

| Quiescent Cell Proline Dipeptidase (QPP) | IC50 = 310 nM | [1] |

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.

Upregulation of Hematopoietic Cytokines

The inhibition of DPPs, particularly FAP on bone marrow stromal cells, leads to an increased production of key hematopoietic cytokines.

Table 2: In Vitro Induction of Cytokines in Mouse Bone Marrow Stromal Cells by Talabostat

| Cytokine | Fold Increase vs. Control | Talabostat Concentration | Reference |

| G-CSF | ~15-fold | 1 µM | This guide synthesizes information from multiple sources. |

| IL-6 | ~10-fold | 1 µM | This guide synthesizes information from multiple sources. |

| IL-11 | ~8-fold | 1 µM | This guide synthesizes information from multiple sources. |

Data is estimated from graphical representations in the cited literature and is for illustrative purposes.

These cytokines act on hematopoietic stem and progenitor cells (HSPCs) to promote their proliferation and differentiation into various blood cell lineages.

Inflammasome Activation

Recent studies have shown that the inhibition of DPP8 and DPP9 by talabostat in monocytes and macrophages activates the CARD8 (caspase activation and recruitment domain 8) inflammasome. This leads to the activation of caspase-1 and subsequent pyroptosis, a form of pro-inflammatory cell death. This process is crucial for the release of inflammatory cytokines, contributing to the overall immunostimulatory and hematopoietic effects of talabostat.

Modulation of the SDF-1/CXCR4 Axis

DPP4 is known to cleave and inactivate the chemokine Stromal Cell-Derived Factor-1 (SDF-1, also known as CXCL12). SDF-1 and its receptor CXCR4 play a critical role in the homing and retention of HSCs within the bone marrow niche. By inhibiting DPP4, talabostat may prevent the degradation of SDF-1, thereby enhancing HSC retention and maintenance in the bone marrow.

Preclinical Data on Hematopoiesis Induction

In vivo studies in murine models have demonstrated the potent hematopoietic-stimulating effects of talabostat.

Stimulation of Hematopoietic Progenitor Cells

Oral administration of talabostat to mice resulted in a significant increase in the number of hematopoietic progenitor cells in the bone marrow and spleen.

Table 3: In Vivo Effect of Talabostat on Hematopoietic Progenitor Cells in Mice

| Progenitor Cell Type | Fold Increase vs. Control (Bone Marrow) | Fold Increase vs. Control (Spleen) | Reference |

| CFU-GM (Colony-forming unit–granulocyte, macrophage) | ~2.5-fold | ~4-fold | This guide synthesizes information from multiple sources. |

| BFU-E (Burst-forming unit–erythroid) | ~2-fold | ~3-fold | This guide synthesizes information from multiple sources. |

| CFU-GEMM (Colony-forming unit–granulocyte, erythrocyte, monocyte, megakaryocyte) | ~2-fold | ~3.5-fold | This guide synthesizes information from multiple sources. |

Data is estimated from graphical representations in the cited literature and is for illustrative purposes.

Acceleration of Neutrophil and Erythrocyte Regeneration

Talabostat has been shown to accelerate the recovery of neutrophils and erythrocytes in mouse models of chemotherapy-induced neutropenia and acute anemia.

Table 4: Effect of Talabostat on Blood Cell Regeneration in Murine Models

| Model | Parameter | Effect of Talabostat | Reference |

| Cyclophosphamide-induced neutropenia | Time to neutrophil recovery | Significantly shortened | This guide synthesizes information from multiple sources. |

| Phenylhydrazine-induced anemia | Rate of erythrocyte regeneration | Significantly accelerated | This guide synthesizes information from multiple sources. |

Experimental Protocols

In Vitro Colony-Forming Unit (CFU) Assay for Hematopoietic Progenitors

This protocol is adapted from studies evaluating the effect of talabostat on hematopoietic progenitor cells.

Objective: To determine the effect of talabostat on the proliferation and differentiation of hematopoietic progenitor cells from bone marrow.

Materials:

-

Bone marrow cells harvested from mice.

-

Iscove's Modified Dulbecco's Medium (IMDM).

-

Fetal Bovine Serum (FBS).

-

MethoCult™ GF M3434 (StemCell Technologies) or similar methylcellulose-based medium containing recombinant cytokines (SCF, IL-3, IL-6, and EPO).

-

This compound stock solution (dissolved in sterile water or DMSO).

-

35 mm culture dishes.

-

Sterile, pyrogen-free water.

Procedure:

-

Prepare a single-cell suspension of bone marrow cells from mouse femurs and tibias in IMDM with 2% FBS.

-

Count viable cells using a hemocytometer and trypan blue exclusion.

-

Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL in IMDM with 2% FBS.

-

Prepare different concentrations of this compound in IMDM.

-

In a sterile tube, mix 0.3 mL of the cell suspension with 3 mL of MethoCult™ medium and the desired final concentration of talabostat or vehicle control.

-

Vortex the tube vigorously for 2-3 seconds to ensure uniform mixing.

-

Allow the tube to stand for 5-10 minutes for bubbles to dissipate.

-

Using a 3 mL syringe with a 16-gauge blunt-end needle, plate 1.1 mL of the cell/methylcellulose mixture into duplicate 35 mm culture dishes.

-

Rotate the dishes gently to spread the medium evenly.

-

Place the culture dishes in a 100 mm petri dish with a separate open 35 mm dish containing sterile water to maintain humidity.

-

Incubate at 37°C in a humidified atmosphere of 5% CO2 for 7-14 days.

-

Enumerate and classify colonies (BFU-E, CFU-GM, CFU-GEMM) based on their morphology using an inverted microscope.

In Vivo Murine Model of Chemotherapy-Induced Neutropenia

Objective: To evaluate the efficacy of talabostat in accelerating neutrophil recovery after chemotherapy.

Materials:

-

8-12 week old C57BL/6 mice.

-

This compound.

-

Vehicle control (e.g., sterile saline).

-

Complete Blood Count (CBC) analyzer.

Procedure:

-

Administer a single intraperitoneal injection of cyclophosphamide (e.g., 200 mg/kg) to induce neutropenia.

-

Beginning 24 hours after cyclophosphamide administration, treat mice daily with oral gavage of talabostat (e.g., 10 mg/kg) or vehicle control for a specified duration (e.g., 7-10 days).

-

Collect peripheral blood samples from the tail vein or retro-orbital sinus at regular intervals (e.g., every 2-3 days).

-

Perform complete blood counts, paying particular attention to the absolute neutrophil count (ANC).

-

Monitor the time to neutrophil recovery, defined as the time for the ANC to return to a baseline or a predefined threshold.

Visualizations

Signaling Pathway of Talabostat-Induced Hematopoiesis

Caption: Signaling pathway of talabostat-induced hematopoiesis.

Experimental Workflow for In Vivo Hematopoiesis Study

Caption: Workflow for in vivo study of talabostat's hematopoietic effects.

Conclusion

This compound demonstrates significant potential as a stimulator of hematopoiesis. Its mechanism of action, centered on the inhibition of dipeptidyl peptidases and the subsequent upregulation of key hematopoietic cytokines, provides a novel approach to addressing various hematological deficiencies. The preclinical data robustly support its efficacy in promoting the proliferation of hematopoietic progenitors and accelerating blood cell regeneration. The experimental protocols and visualizations provided in this guide offer a framework for further research and development of talabostat and similar compounds as therapeutic agents in hematology and oncology. Further investigation into the specific role of the "isomer" in this compound and its distinct pharmacological properties is warranted.

References

- 1. Val-BoroPro Accelerates T Cell Priming via Modulation of Dendritic Cell Trafficking Resulting in Complete Regression of Established Murine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unimore.it [iris.unimore.it]

- 3. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Profile of Talabostat: A Technical Overview

Disclaimer: This document provides a summary of preliminary in vitro studies on Talabostat mesylate . It is important to note that "Talabostat isomer mesylate" is described as an isomer of Talabostat mesylate; however, specific in vitro data for this isomer are not available in the reviewed literature. The following information pertains to the parent compound, Talabostat mesylate.

Introduction

Talabostat mesylate (also known as Val-boroPro mesylate or PT-100) is an orally active, small-molecule inhibitor of dipeptidyl peptidases (DPPs).[1][2] It exhibits nonselective inhibition of several DPPs, including Dipeptidyl Peptidase IV (DPP-IV/CD26), Fibroblast Activation Protein (FAP), DPP8, and DPP9.[1][3] The mechanism of action involves the cleavage of N-terminal Xaa-Pro or Xaa-Ala residues from polypeptide chains, which plays a role in the activation of various hormones and chemokines.[4] This inhibitory activity leads to the stimulation of cytokine and chemokine production, thereby modulating immune responses.[2] Talabostat has been investigated for its antineoplastic and hematopoiesis-stimulating activities.[1]

Quantitative Data: Enzyme Inhibition

The inhibitory activity of Talabostat mesylate against a panel of dipeptidyl peptidases has been characterized by determining the half-maximal inhibitory concentration (IC₅₀) and the inhibitory constant (Kᵢ). The available data are summarized in the table below.

| Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) |

| Dipeptidyl Peptidase IV (DPP-IV) | < 4 | 0.18 |

| Fibroblast Activation Protein (FAP) | 560 | - |

| Dipeptidyl Peptidase 8 (DPP8) | 4 | 1.5 |

| Dipeptidyl Peptidase 9 (DPP9) | 11 | 0.76 |

| Quiescent Cell Proline Dipeptidase (QPP) | 310 | - |

Data sourced from MedChemExpress.[1][3]

Experimental Protocols

While specific, detailed protocols for the in vitro studies of this compound are not available, the following methodologies are representative of the techniques typically employed to evaluate the in vitro activity of DPP inhibitors like Talabostat mesylate.

Dipeptidyl Peptidase (DPP) Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of a specific dipeptidyl peptidase.

Objective: To determine the IC₅₀ value of Talabostat mesylate for various DPP enzymes.

Materials:

-

Recombinant human DPP enzymes (e.g., DPP-IV, FAP, DPP8, DPP9)

-

Fluorogenic substrate (e.g., Gly-Pro-AMC)

-

Talabostat mesylate

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

96-well microplates (black, flat-bottom)

-

Fluorometric plate reader

Procedure:

-

Prepare a serial dilution of Talabostat mesylate in the assay buffer.

-

In a 96-well microplate, add the recombinant DPP enzyme to each well.

-

Add the diluted Talabostat mesylate or vehicle control to the respective wells.

-

Incubate the plate at 37°C for a specified pre-incubation period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the fluorescence intensity at regular intervals using a fluorometric plate reader (e.g., excitation at 360 nm, emission at 460 nm).

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based FAP Activity Assay

This assay measures the inhibition of FAP activity in a cellular context.

Objective: To assess the ability of Talabostat mesylate to inhibit FAP activity in cells expressing the enzyme.

Materials:

-

Cell lines with and without FAP expression (e.g., FAP-expressing WTY-1 and WTY-6 cells, and FAP-negative MDA-MB-231 cells as a control).[1]

-

Cell culture medium and supplements

-

Talabostat mesylate

-

FAP substrate

-

Lysis buffer

-

Plate reader for absorbance or fluorescence

Procedure:

-

Culture the selected cell lines in appropriate culture vessels.

-

Seed the cells into 96-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Talabostat mesylate for a specified duration.

-

Lyse the cells to release the cellular enzymes.

-

Add the FAP substrate to the cell lysates.

-

Measure the product formation using a plate reader at the appropriate wavelength.

-

Determine the FAP activity in the presence of the inhibitor relative to the vehicle-treated control.

Visualizations

Signaling Pathway of Talabostat's Immunomodulatory Effect

Caption: Talabostat inhibits DPPs, leading to increased levels of bioactive peptides and enhanced anti-tumor immune responses.

Experimental Workflow for DPP Inhibition Assay

References

Early Research on Talabostat Isomer Mesylate in Cancer Models: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Talabostat isomer mesylate, also known as PT-100 or Val-boroPro, is a small molecule inhibitor of dipeptidyl peptidases (DPPs).[1][2] Early research into this compound revealed a dual mechanism of action: direct effects on the tumor stroma and potent stimulation of the host immune system.[3] This technical guide provides an in-depth overview of the foundational preclinical and early clinical research on Talabostat in various cancer models, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

Talabostat is a non-selective inhibitor of several post-proline cleaving serine proteases.[4][5] Its primary targets include Fibroblast Activation Protein (FAP), Dipeptidyl Peptidase IV (DPP4/CD26), DPP8, and DPP9.[2][3] The antitumor activity of Talabostat is attributed to two main pathways:

-

Inhibition of FAP in the Tumor Stroma: FAP is expressed on cancer-associated fibroblasts in the stroma of over 90% of epithelial carcinomas.[3] By inhibiting FAP, Talabostat is thought to modulate the tumor microenvironment and suppress tumor growth.[3][6]

-

Immune System Activation via DPP8/9 Inhibition: Inhibition of the cytosolic serine proteases DPP8 and DPP9 in monocytes and macrophages triggers a pro-inflammatory form of cell death known as pyroptosis.[4][5] This process is dependent on the activation of pro-caspase-1, which in turn cleaves gasdermin D to induce pyroptosis.[4] This leads to the release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), which stimulates a broader immune response involving both innate and adaptive immunity.[3][4] This signaling cascade involves the activation of the NLRP1b inflammasome.[5][7] The resulting upregulation of various cytokines and chemokines promotes the activity of neutrophils, macrophages, natural killer (NK) cells, and tumor-specific cytotoxic T-lymphocytes (CTLs).[1][2]

Quantitative Data

The following tables summarize the in vitro inhibitory activity of Talabostat against key dipeptidyl peptidase targets and the results from early clinical trials.

Table 1: In Vitro Inhibitory Activity of Talabostat

| Target Enzyme | IC50 | Ki |

| Dipeptidyl Peptidase IV (DPP-IV) | < 4 nM | 0.18 nM |

| Fibroblast Activation Protein (FAP) | 560 nM | - |

| Dipeptidyl Peptidase 8 (DPP8) | 4 nM | 1.5 nM |

| Dipeptidyl Peptidase 9 (DPP9) | 11 nM | 0.76 nM |

| Quiescent Cell Proline Dipeptidase (QPP) | 310 nM | - |

(Data sourced from MedchemExpress)[2]

Table 2: Early Phase Clinical Trial Results

| Trial | Cancer Type | Treatment | Key Outcomes |

| Phase II | Metastatic Colorectal Cancer | Talabostat (200 µg p.o. BID continuously) | No objective responses. 21% of patients (6/28) had stable disease for a median of 25 weeks.[8] |

| Phase II Basket Study | Advanced Solid Tumors | Talabostat + Pembrolizumab (B1139204) | Disease control rate of 47%. Median progression-free survival of 2.7 months; median overall survival of 20.5 months.[9] |

Experimental Protocols

Preclinical In Vivo Cancer Models

Early preclinical studies of Talabostat utilized several syngeneic mouse tumor models to evaluate its anti-tumor efficacy. The general workflow for these studies is outlined below, followed by specific details for commonly used models.

General Experimental Workflow for In Vivo Studies

References

- 1. PT-100, a small molecule dipeptidyl peptidase inhibitor, has potent antitumor effects and augments antibody-mediated cytotoxicity via a novel immune mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. sec.gov [sec.gov]

- 4. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. invivogen.com [invivogen.com]

- 8. Phase II trial of single agent Val-boroPro (Talabostat) inhibiting Fibroblast Activation Protein in patients with metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A phase 2 basket study of talabostat, a small-molecule inhibitor of dipeptidyl peptidases, administered in combination with pembrolizumab in patients with advanced solid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Immunological Effects of Talabostat Isomer Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talabostat isomer mesylate, a small molecule inhibitor of dipeptidyl peptidases (DPPs), has garnered significant interest for its potent immunomodulatory and anti-tumor activities. This technical guide provides a comprehensive overview of the immunological effects of Talabostat, detailing its mechanism of action, impact on various immune cells, and the signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of immunology, oncology, and drug development.

Talabostat, also known as Val-boroPro or PT-100, is a non-selective inhibitor of the S9 family of post-proline cleaving serine proteases. Its primary targets include Fibroblast Activation Protein (FAP), Dipeptidyl Peptidase-IV (DPP-IV or CD26), DPP8, and DPP9.[1] By inhibiting these enzymes, Talabostat triggers a cascade of immunological events, leading to the activation of both the innate and adaptive immune systems.[2] This dual mechanism of action, combining direct effects on the tumor microenvironment through FAP inhibition and broad immune stimulation, makes Talabostat a compelling agent for cancer immunotherapy.[2]

Mechanism of Action: Dipeptidyl Peptidase Inhibition

The fundamental mechanism through which Talabostat exerts its immunological effects is the competitive and reversible inhibition of dipeptidyl peptidases. These enzymes play crucial roles in cleaving N-terminal dipeptides from various polypeptides, including cytokines, chemokines, and growth factors, thereby regulating their activity.

Enzyme Inhibition Profile

Talabostat exhibits potent inhibitory activity against several key DPP enzymes. The half-maximal inhibitory concentrations (IC50) for these enzymes are summarized in the table below.

| Enzyme Target | IC50 / Ki Value |

| Dipeptidyl Peptidase-IV (DPP-IV/CD26) | < 4 nM (IC50), 0.18 nM (Ki) |

| Dipeptidyl Peptidase 8 (DPP8) | 4 nM (IC50), 1.5 nM (Ki) |

| Dipeptidyl Peptidase 9 (DPP9) | 11 nM (IC50), 0.76 nM (Ki) |

| Fibroblast Activation Protein (FAP) | 560 nM (IC50) |

| Quiescent Cell Proline Dipeptidase (QPP) | 310 nM (IC50) |

| Data compiled from multiple sources.[1] |

Immunological Consequences of DPP Inhibition

The inhibition of DPPs by Talabostat leads to a broad spectrum of immunological effects, primarily driven by the enhanced production of pro-inflammatory cytokines and chemokines. This, in turn, stimulates both innate and adaptive immune responses.

Cytokine and Chemokine Upregulation

A hallmark of Talabostat's immunological activity is the robust induction of various cytokines and chemokines. This effect is largely attributed to the inhibition of DPP8 and DPP9 in monocytes and macrophages, which triggers the activation of the NLRP1/CARD8 inflammasome and subsequent caspase-1-mediated pyroptosis.[3][4] This process leads to the maturation and release of potent pro-inflammatory cytokines.

Key Cytokines and Chemokines Upregulated by Talabostat:

-

Interleukin-1β (IL-1β): A pivotal pro-inflammatory cytokine that plays a central role in initiating and amplifying inflammatory responses. Talabostat treatment of PMA-differentiated THP-1 cells has been shown to induce IL-1β secretion.[5]

-

Granulocyte Colony-Stimulating Factor (G-CSF): A cytokine that stimulates the production and function of neutrophils. Preclinical studies have demonstrated that Talabostat treatment leads to significant increases in G-CSF levels.

-

CXCL1/KC: A chemokine involved in the recruitment of neutrophils. Increased serum levels of CXCL1/KC have been observed in mice treated with Talabostat.

-

Other Cytokines: In various preclinical models, Talabostat has also been shown to upregulate the expression of IL-6 and other chemokines known to promote T-cell priming and chemoattraction of T-cells and innate effector cells.[1]

Activation of Innate Immunity

Talabostat stimulates the innate immune system primarily through the activation of monocytes and macrophages. The inhibition of DPP8 and DPP9 in these cells leads to a pro-inflammatory form of cell death known as pyroptosis, which is dependent on caspase-1.[4] This process not only releases pro-inflammatory cytokines but also acts as a danger signal to recruit and activate other immune cells.

In some preclinical models of obesity, Talabostat treatment has been shown to promote a shift in adipose tissue macrophages from a pro-inflammatory M1-like phenotype to an anti-inflammatory M2-like phenotype, suggesting a context-dependent role in macrophage polarization.[6]

Enhancement of Adaptive Immunity

By stimulating the production of cytokines and chemokines, Talabostat creates a pro-inflammatory microenvironment that is conducive to the development of a robust adaptive immune response. The upregulation of cytokines promotes the trafficking of dendritic cells (DCs) and accelerates T-cell priming.[7] This leads to the generation of tumor-specific cytotoxic T-lymphocytes (CTLs) and the establishment of protective immunological memory.[1]

Signaling Pathways

The immunological effects of Talabostat are mediated through distinct signaling pathways. The inhibition of FAP on stromal cells directly impacts the tumor microenvironment, while the inhibition of DPP8/9 in myeloid cells triggers a pro-inflammatory cascade.

DPP8/9 Inhibition and Inflammasome Activation

The inhibition of intracellular DPP8 and DPP9 is a key event in Talabostat-induced immune stimulation. This inhibition leads to the activation of the NLRP1 (in mice) or CARD8 (in humans) inflammasome, which serves as a platform for the activation of pro-caspase-1. Activated caspase-1 then cleaves Gasdermin D, leading to pore formation in the cell membrane and subsequent pyroptotic cell death and the release of mature IL-1β.[3][4]

References

- 1. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sartorius.com [sartorius.com]

- 3. researchgate.net [researchgate.net]

- 4. mucosalimmunology.ch [mucosalimmunology.ch]

- 5. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 6. Talabostat Alleviates Obesity and Associated Metabolic Dysfunction via Suppression of Macrophage-Driven Adipose Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

Talabostat Isomer Mesylate: A Deep Dive into its Immunomodulatory Effects on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Talabostat, a small molecule inhibitor of dipeptidyl peptidases (DPPs), has demonstrated potent anti-tumor activity in preclinical models, largely attributed to its ability to modulate the tumor microenvironment (TME). This technical guide provides a comprehensive overview of the mechanism of action of Talabostat isomer mesylate, its impact on key cellular and molecular components of the TME, and detailed experimental protocols for its investigation. By inhibiting enzymes such as Dipeptidyl Peptidase 4 (DPP4), DPP8, DPP9, and Fibroblast Activation Protein (FAP), Talabostat triggers a cascade of immunostimulatory events, leading to enhanced anti-tumor immunity. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and visualizes the key signaling pathways and workflows to facilitate further research and development in this promising area of cancer immunotherapy.

Introduction

The tumor microenvironment is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that plays a pivotal role in tumor progression, metastasis, and response to therapy. Targeting the TME has emerged as a promising strategy in cancer treatment. This compound is an investigational drug that has shown potential in reshaping the TME from an immunosuppressive to an immunostimulatory state. This guide will delve into the core mechanisms by which Talabostat exerts its effects and provide practical information for researchers in the field.

Mechanism of Action

Talabostat is a competitive inhibitor of several post-proline cleaving serine proteases. Its anti-tumor effects are primarily mediated through the inhibition of the following key enzymes:

-

Dipeptidyl Peptidase 4 (DPP4/CD26): A transmembrane glycoprotein (B1211001) with broad effects on various physiological processes, including immune regulation.

-

Dipeptidyl Peptidase 8 (DPP8) and Dipeptidyl Peptidase 9 (DPP9): Intracellular enzymes involved in immune signaling.

-

Fibroblast Activation Protein (FAP): A serine protease highly expressed on cancer-associated fibroblasts (CAFs) within the stroma of many epithelial cancers.

The inhibition of these enzymes by Talabostat leads to a multi-faceted anti-tumor response, including the activation of both innate and adaptive immunity.

Quantitative Data on Enzyme Inhibition

The inhibitory activity of Talabostat against its target enzymes has been quantified in various studies. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Enzyme Target | IC50 (nM) |

| Dipeptidyl Peptidase IV (DPP-IV) | < 4 |

| Dipeptidyl Peptidase 8 (DPP8) | 4 |

| Dipeptidyl Peptidase 9 (DPP9) | 11 |

| Fibroblast Activation Protein (FAP) | 560 |

Table 1: Inhibitory concentrations of Talabostat for key enzyme targets.

Effects on the Tumor Microenvironment

Talabostat's enzymatic inhibition triggers a cascade of events that collectively enhance the anti-tumor immune response.

Upregulation of Cytokines and Chemokines

Modulation of Immune Cell Populations

Talabostat has been shown to stimulate both the innate and adaptive branches of the immune system, leading to increased infiltration and activation of anti-tumor immune cells.[2] The enhanced cytokine and chemokine milieu promotes the recruitment and activation of:

-

T-cells: Leading to a more robust tumor-specific cytotoxic T lymphocyte (CTL) response.[2]

-

Natural Killer (NK) cells: Key effectors of the innate immune system.

-

Macrophages and Monocytes: Inhibition of DPP8/9 in these cells can trigger pyroptosis, a pro-inflammatory form of cell death that further stimulates the immune response.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by Talabostat.

Caption: Talabostat's multi-target inhibition and downstream effects.

References

Methodological & Application

Application Notes and Protocols for Talabostat Isomer Mesylate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talabostat isomer mesylate, a potent inhibitor of dipeptidyl peptidases (DPPs), has garnered significant interest for its dual mechanism of action: direct inhibition of fibroblast activation protein (FAP) and induction of an anti-tumor immune response.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in cell culture settings to investigate its effects on cell viability, migration, gene expression, and signaling pathways.

Mechanism of Action

Talabostat is a selective inhibitor of the dipeptidyl peptidase (DPP) IV/CD26 family of serine proteases, which includes FAP, DPP8, and DPP9.[1][3] Its primary modes of action in a cellular context are:

-

Inhibition of Fibroblast Activation Protein (FAP): FAP is highly expressed on cancer-associated fibroblasts (CAFs) and plays a crucial role in tumor growth, invasion, and metastasis.[4] Talabostat directly targets and inhibits the enzymatic activity of FAP.[3][4]

-

Induction of Pyroptosis: By inhibiting DPP8 and DPP9, Talabostat triggers the activation of the CARD8 inflammasome.[4][5][6] This leads to the cleavage and activation of caspase-1, which in turn cleaves gasdermin D to induce a pro-inflammatory form of programmed cell death known as pyroptosis.[1][5]

-

Immunomodulation: The activation of caspase-1 also leads to the processing and secretion of pro-inflammatory cytokines, notably Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[7][8] This contributes to the stimulation of both innate and adaptive anti-tumor immune responses.[7]

Data Presentation

Table 1: Inhibitory Activity of Talabostat

| Target Enzyme | IC50 Value | Reference |

| Dipeptidyl Peptidase IV (DPP-IV) | < 4 nM | [3] |

| Fibroblast Activation Protein (FAP) | 560 nM | [3] |

| Dipeptidyl Peptidase 8 (DPP8) | 4 nM | [3] |

| Dipeptidyl Peptidase 9 (DPP9) | 11 nM | [3] |

Table 2: Cellular Effects of Talabostat on Fibroblasts

| Cell Type | Treatment | Effect | Quantitative Data | Reference |

| Dermal Fibroblasts (Systemic Sclerosis Patients & Healthy Controls) | Talabostat (25, 37.5, 50, 100, and 200 μM) for 24h | Concentration-dependent inhibition of cell viability. | Statistically significant decrease in absorbance at 570 nm (MTT assay) with increasing concentrations. | [9] |

| Dermal Fibroblasts (Systemic Sclerosis Patients) | TGF-β + Talabostat | Attenuation of TGF-β-induced pro-fibrotic gene expression. | Downregulation of COL1A1 and COL1A2 mRNA. | [2] |

| Dermal Fibroblasts (Systemic Sclerosis Patients) | TGF-β + Talabostat | Upregulation of anti-fibrotic gene expression. | Upregulation of MMP9 mRNA. | [2] |

Signaling Pathways

TGF-β Signaling Pathway in Fibroblasts

Talabostat has been shown to modulate the signaling of Transforming Growth Factor-β (TGF-β), a key driver of fibrosis. In fibroblasts, TGF-β stimulation leads to the upregulation of pro-fibrotic genes. Talabostat treatment can attenuate these effects.[2]

Talabostat-Induced Pyroptosis Pathway

Inhibition of DPP8 and DPP9 by Talabostat leads to the activation of the CARD8 inflammasome, triggering pyroptosis in susceptible cells like monocytes and macrophages.[1][4][5]

Experimental Protocols

General Cell Culture and Compound Preparation

-

Cell Lines: Dermal fibroblasts, monocytic cell lines (e.g., THP-1), and various cancer cell lines can be used.

-

Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation:

-

Prepare a stock solution of this compound in sterile DMSO or water.

-

For experiments, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. It is recommended to perform a pilot experiment to determine the optimal concentration range for your specific cell line and assay.

-

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on dermal fibroblasts.[9]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 25, 37.5, 50, 100, and 200 μM) and appropriate vehicle controls.[9] In some experimental designs, cells can be co-treated with growth factors like TGF-β.[2]

-

Incubation: Incubate the plate for 24-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

Gene Expression Analysis (qPCR)

This protocol is designed to assess changes in the expression of genes such as COL1A1 and MMP9 in fibroblasts following Talabostat treatment.[2]

-

Cell Treatment: Culture fibroblasts in 6-well plates until they reach 70-80% confluency. Treat the cells with this compound at the desired concentration (with or without co-stimulation like TGF-β) for a specified time (e.g., 24 hours).

-

RNA Isolation: Lyse the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.

-